Cas no 488-16-4 ((2R,3R)-2,3,4-trihydroxybutanoic acid)

(2R,3R)-2,3,4-Trihydroxybutanoic acid is a chiral hydroxy acid characterized by its stereospecific configuration at the 2- and 3-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, fine chemicals, and chiral ligands. Its polyhydroxy structure enhances solubility in polar solvents, facilitating reactions in aqueous media. The stereochemistry of the molecule makes it valuable for asymmetric synthesis and enzymatic studies, where precise spatial orientation is critical. Additionally, its functional groups allow for selective derivatization, enabling tailored modifications for specific applications. The compound’s high purity and well-defined stereochemistry ensure reproducibility in research and industrial processes.
(2R,3R)-2,3,4-trihydroxybutanoic acid structure
488-16-4 structure
Product name:(2R,3R)-2,3,4-trihydroxybutanoic acid
CAS No:488-16-4
MF:C4H8O5
Molecular Weight:136.10332
CID:932110
PubChem ID:2781043

(2R,3R)-2,3,4-trihydroxybutanoic acid 化学的及び物理的性質

名前と識別子

    • 2,3,4-TRIHYDROXYBUTANOICACID
    • (2R:3R)-2.3.4-Trihydr
    • 1.2.3-Trioxy-propan-carbonsaeure-(1)
    • 1H-TETRAZOL-5-AMINE
    • 5-amino tetrazol
    • 5-amino-1h-tetrazol
    • aminotetrazole
    • Arabinose-phenylosazon
    • D-Arabinose-phenylosazon
    • dermatan sulphate
    • D-erythro-2,3,4-Trihydroxy-buttersaeure
    • D-erythronic acid
    • D-erythropentose phenylosazone
    • D-Erythro-pentosephenylosazon
    • DL-threitol
    • D-Ribose-phenylosazon
    • etrazole, 5-amino-
    • IBSA Lugano-CH
    • Tetrazol-5-ylamine
    • (2R,3R)-2,3,4-trihydroxybutanoic acid
    • (R*,R*)-2,3,4-trihydroxy-Butanoic acid
    • EAX
    • HY-113048
    • 79C790F8-6EFC-47F0-B7ED-DFA0645BF900
    • Butanoic acid, 2,3,4-trihydroxy-, (2R,3R)-
    • Erythronic acid
    • Erythronate
    • CS-0059433
    • erythro-2,3,4-Trihydroxybutyric acid
    • erythro-2,3,4-Trihydroxybutyrate
    • JPIJQSOTBSSVTP-PWNYCUMCSA-N
    • C21593
    • EN300-100615
    • 2,3,4-trihydroxybutanoate
    • (2R,3R)-2,3,4-trihydroxybutanoicacid
    • 13752-84-6
    • (R*,R*)-2,3,4-trihydroxy-Butanoate
    • (R*,R*)-2,3,4-Trihydroxybutanoic acid
    • Q27117218
    • CHEBI:37655
    • 488-16-4
    • Butanoic acid, 2,3,4-trihydroxy-, (R*,R*)-
    • SCHEMBL6437643
    • インチ: InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)
    • InChIKey: JPIJQSOTBSSVTP-UHFFFAOYSA-N
    • SMILES: OCC(O)C(O)C(O)=O

計算された属性

  • 精确分子量: 136.03714
  • 同位素质量: 136.037
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 5
  • 重原子数量: 9
  • 回転可能化学結合数: 3
  • 複雑さ: 101
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 98A^2
  • XLogP3: -2.1

じっけんとくせい

  • PSA: 97.99
  • LogP: -2.21490

(2R,3R)-2,3,4-trihydroxybutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-100615-1.0g
(2R,3R)-2,3,4-trihydroxybutanoic acid
488-16-4
1g
$20.0 2023-06-10
Enamine
EN300-100615-2.5g
(2R,3R)-2,3,4-trihydroxybutanoic acid
488-16-4 95%
2.5g
$33.0 2023-10-28
Aaron
AR00E08A-10mg
Butanoic acid, 2,3,4-trihydroxy-, (2R,3R)-
488-16-4 97%
10mg
$109.00 2025-02-13
Enamine
EN300-100615-1g
(2R,3R)-2,3,4-trihydroxybutanoic acid
488-16-4 95%
1g
$20.0 2023-10-28
Enamine
EN300-100615-10g
(2R,3R)-2,3,4-trihydroxybutanoic acid
488-16-4 95%
10g
$96.0 2023-10-28
Enamine
EN300-100615-10.0g
(2R,3R)-2,3,4-trihydroxybutanoic acid
488-16-4
10g
$96.0 2023-06-10
Enamine
EN300-100615-0.05g
(2R,3R)-2,3,4-trihydroxybutanoic acid
488-16-4 95%
0.05g
$19.0 2023-10-28
Enamine
EN300-100615-5.0g
(2R,3R)-2,3,4-trihydroxybutanoic acid
488-16-4
5g
$54.0 2023-06-10
Enamine
EN300-100615-0.25g
(2R,3R)-2,3,4-trihydroxybutanoic acid
488-16-4 95%
0.25g
$19.0 2023-10-28
Aaron
AR00E08A-50mg
Butanoic acid, 2,3,4-trihydroxy-, (2R,3R)-
488-16-4 97%
50mg
$417.00 2025-02-13

(2R,3R)-2,3,4-trihydroxybutanoic acid 関連文献

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